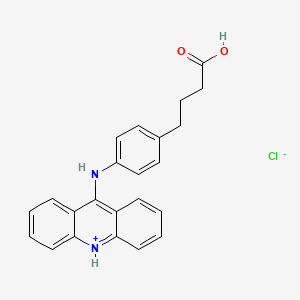
Calcium methyloctadecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium methyloctadecylbenzenesulfonate is a chemical compound with the molecular formula C50H86CaO6S2 and a molecular weight of 887.4 g/mol . It is a calcium salt of methyloctadecylbenzenesulfonic acid, characterized by its long alkyl chain and sulfonate group. This compound is commonly used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium methyloctadecylbenzenesulfonate typically involves the sulfonation of methyloctadecylbenzene followed by neutralization with calcium hydroxide. The reaction conditions include:
Sulfonation: Methyloctadecylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium methyloctadecylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The long alkyl chain can undergo oxidation, while the sulfonate group remains relatively stable under reducing conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the alkyl chain.
Reducing Agents: Sodium borohydride can be used to reduce any oxidized products.
Major Products Formed
Oxidation: Oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Substitution: Nucleophilic substitution can result in the replacement of the sulfonate group with other functional groups.
Applications De Recherche Scientifique
Calcium methyloctadecylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants .
Mécanisme D'action
The mechanism of action of calcium methyloctadecylbenzenesulfonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into cell membranes, altering their permeability and stability. This property is exploited in drug delivery systems to enhance the absorption and distribution of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Calcium dodecylbenzenesulfonate: Similar structure but with a shorter alkyl chain.
Sodium methyloctadecylbenzenesulfonate: Similar structure but with sodium instead of calcium.
Uniqueness
Calcium methyloctadecylbenzenesulfonate is unique due to its long alkyl chain and calcium ion, which provide distinct surfactant properties compared to its shorter-chain or sodium counterparts. This uniqueness makes it particularly effective in applications requiring strong surfactant action and stability .
Propriétés
Numéro CAS |
94248-25-6 |
|---|---|
Formule moléculaire |
C50H86CaO6S2 |
Poids moléculaire |
887.4 g/mol |
Nom IUPAC |
calcium;3-methyl-2-octadecylbenzenesulfonate |
InChI |
InChI=1S/2C25H44O3S.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28;/h2*19-20,22H,3-18,21H2,1-2H3,(H,26,27,28);/q;;+2/p-2 |
Clé InChI |
PECYLSDFANSWOZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



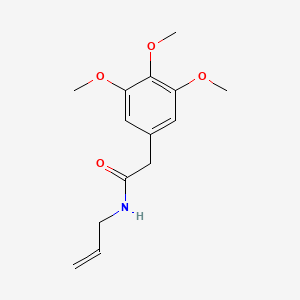

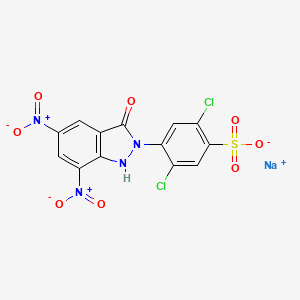

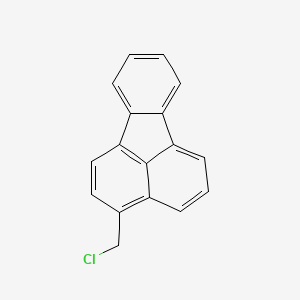

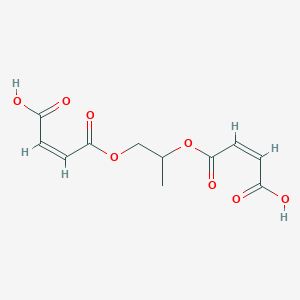
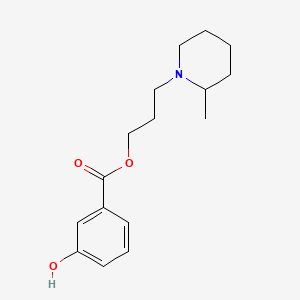
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)

